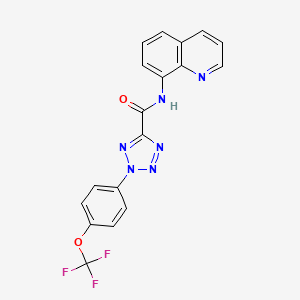
N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-8-yl)benzamides are a class of compounds that have been studied for various chemical reactions . They have a quinoline ring, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you asked about has additional groups attached to it, which could significantly alter its properties and reactivity .
Synthesis Analysis
The synthesis of N-(quinolin-8-yl)benzamides has been described in the literature. For example, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been reported . Another method involves a highly selective remote C (sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation .Molecular Structure Analysis
The molecular structure of N-(quinolin-8-yl)benzamides involves a quinoline ring attached to a benzamide group. The specific compound you asked about would also have a 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide group attached .Chemical Reactions Analysis
N-(quinolin-8-yl)benzamides have been used in various chemical reactions. For instance, they have been alkylated via a ruthenium (II) catalyzed C–H bond activation . They have also been acetonated via a microwave-accelerated cross-dehydrogenative-coupling (CDC) under metal-free conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Research has focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, integrated with quinoline, as potential antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, suggesting their potential in addressing microbial resistance (Holla et al., 2006).
Antihypertensive Activity
Tetrazole analogs, including compounds with structural similarities to N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, have been synthesized and investigated for their antihypertensive activity. This exploration highlights the compound's potential in cardiovascular drug development (Vellalacheruvu et al., 2017).
Antimicrobial Screening
Another study synthesized 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds were subjected to in vitro antibacterial activity screening against pathogenic bacteria, showcasing their potential in developing new antimicrobial agents (Idrees et al., 2020).
Antihyperglycemic Evaluation
Research on new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones has revealed their significant in vivo antihyperglycemic activity. These findings open avenues for the development of new treatments for diabetes and related metabolic disorders (Deshmukh et al., 2017).
Anticancer and Chemoresistance
A study focused on 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, structurally similar to the compound of interest, highlighted its role in overcoming cancer chemoresistance. The compound demonstrated inhibition of angiogenesis and P-glycoprotein efflux pump activity, suggesting potential in cancer therapy (Mudududdla et al., 2015).
Radioligand Development
Compounds with a quinoline-2-carboxamide structure have been labeled with carbon-11 for potential use as radioligands in visualizing peripheral benzodiazepine receptors. This application is crucial for noninvasive assessments in neuroscience and pharmacology (Matarrese et al., 2001).
Material Science Applications
Octamolybdate complexes constructed with a quinoline–imidazole–monoamide ligand have shown promising electrochemical, photocatalytic, and magnetic properties. Such studies suggest the compound's potential in material science, particularly in catalysis and electronic materials (Li et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-quinolin-8-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N6O2/c19-18(20,21)29-13-8-6-12(7-9-13)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFROQDYTLXJKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)
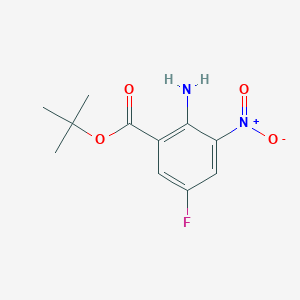
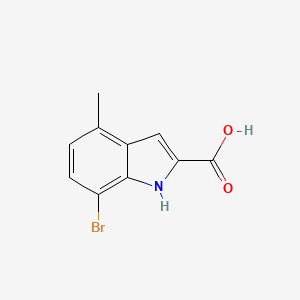
![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)
![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)
![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)
![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)
![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)
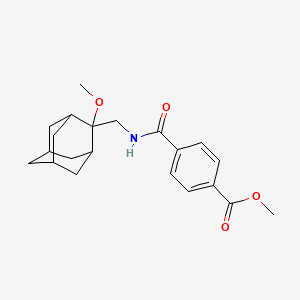
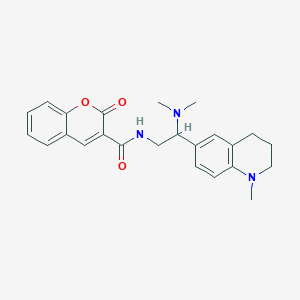
![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)
